Cas no 784161-48-4 (1-Boc-2-indolyldimethylsilanol)
1-Boc-2-indolyldimethylsilanol Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-2-indolyldimethylsilanol
- tert-butyl 2-[hydroxy(dimethyl)silyl]indole-1-carboxylate
- 2-(hydroxydimethylsilyl)-1,1-dimethylethylindole-1-carboxylic acid ester
- 2-(hydroxydimethylsilyl)-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester
- AMTSi008
- N-(BOC)-2-INDOLYLDIMETHYLSILANOL
- N-Boc-dimethyl(2-indolyl)silanol
- N-Boc-indol-2-yldimethylsilanol
- N-Boc-2-indolyldimethylsilanol
- 784161-48-4
- DTXSID00478184
- MFCD08457643
- 1-Boc-2-indolyldimethylsilanol,95%
- N-Boc-2-indolyldimethylsilanol, 95%
-
- MDL: MFCD08457643
- Inchi: 1S/C15H21NO3Si/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18/h6-10,18H,1-5H3
- InChI Key: ARJIKJGACIMUOM-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C1=CC2C=CC=CC=2N1C(=O)OC(C)(C)C)O
Computed Properties
- Exact Mass: 291.12900
- Monoisotopic Mass: 291.12907007g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.5Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Brown liquid
- Density: 1.08
- Boiling Point: 397.5°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.545
- PSA: 51.46000
- LogP: 2.82890
- Solubility: Unable or difficult to mix
1-Boc-2-indolyldimethylsilanol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
1-Boc-2-indolyldimethylsilanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Boc-2-indolyldimethylsilanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 667900-1G |
1-Boc-2-indolyldimethylsilanol |
784161-48-4 | 95% | 1G |
1066.16 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 667900-5G |
1-Boc-2-indolyldimethylsilanol |
784161-48-4 | 95% | 5G |
3656.73 | 2021-05-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-301292-1 g |
N-Boc-2-indolyldimethylsilanol, |
784161-48-4 | 1g |
¥692.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-301292-1g |
N-Boc-2-indolyldimethylsilanol, |
784161-48-4 | 1g |
¥692.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945463-1g |
tert-Butyl 2-(hydroxydimethylsilyl)-1h-indole-1-carboxylate |
784161-48-4 | 98% | 1g |
¥1206.00 | 2024-07-28 |
1-Boc-2-indolyldimethylsilanol Related Literature
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-Boc-2-indolyldimethylsilanol
Professional Introduction to 1-Boc-2-indolyldimethylsilanol (CAS No. 784161-48-4)
1-Boc-2-indolyldimethylsilanol, a compound with the chemical identifier CAS No. 784161-48-4, represents a significant advancement in the field of organic synthesis and pharmaceutical development. This compound, characterized by its unique structural properties, has garnered considerable attention due to its potential applications in drug design and material science. The presence of both the Boc (tert-butoxycarbonyl) group and the indole moiety, alongside a dimethylsiloxy functional group, makes it a versatile intermediate in synthetic chemistry.
The Boc group in 1-Boc-2-indolyldimethylsilanol plays a crucial role in protecting amine functionalities during synthetic processes, ensuring high selectivity and yield in subsequent reactions. This protective group is particularly valuable in multi-step syntheses where the precise control of reaction conditions is essential. The indole ring, a well-known pharmacophore in medicinal chemistry, contributes to the compound's biological activity and potential therapeutic applications. Its aromatic structure and ability to engage in hydrogen bonding make it an attractive scaffold for drug discovery.
The dimethylsiloxy group attached to the indole ring introduces a silanol functionality, which can be further modified through various chemical reactions. This silanol group is particularly interesting because it can participate in nucleophilic substitution reactions, allowing for the introduction of diverse substituents at the 2-position of the indole ring. Such modifications are crucial for fine-tuning the pharmacological properties of indole-based compounds.
In recent years, there has been growing interest in indole derivatives due to their wide range of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including cancer, inflammation, and neurological disorders. The structural versatility of indole derivatives allows for the development of molecules with tailored properties, making them valuable candidates for further pharmacological exploration.
One of the most compelling aspects of 1-Boc-2-indolyldimethylsilanol is its utility as a building block in the synthesis of more complex molecules. The combination of protective and reactive functional groups makes it an ideal candidate for constructing intricate scaffolds. For instance, the Boc group can be removed under acidic conditions to reveal an unprotected amine, which can then be coupled with other reagents via amide bond formation. This strategy is frequently employed in peptide synthesis and drug development.
The dimethylsiloxy group also offers opportunities for further functionalization through silylation reactions. Silyl ethers and silyl chlorides derived from this group can be used to introduce various substituents at different positions on the indole ring. These reactions are often performed under mild conditions and provide excellent regioselectivity, making them valuable tools in synthetic organic chemistry.
Recent studies have highlighted the importance of silicon-containing compounds in medicinal chemistry due to their unique reactivity and biological properties. Silicon-based moieties can enhance the solubility and bioavailability of drug candidates, making them more effective in therapeutic applications. The silanol group in 1-Boc-2-indolyldimethylsilanol is a prime example of how silicon can be integrated into drug-like molecules to improve their pharmacokinetic profiles.
The compound's potential applications extend beyond pharmaceuticals into materials science. Silicon-containing polymers and coatings are widely used due to their thermal stability and chemical resistance. The silanol group in 1-Boc-2-indolyldimethylsilanol could be polymerized or incorporated into larger molecular frameworks to create novel materials with enhanced properties.
In conclusion, 1-Boc-2-indolyldimethylsilanol (CAS No. 784161-48-4) is a multifunctional compound with significant potential in both organic synthesis and pharmaceutical development. Its unique structural features make it a valuable intermediate for constructing complex molecules with tailored biological activities. The combination of protective and reactive functional groups ensures high selectivity and yield in synthetic processes, while its silicon-containing moiety opens up new possibilities for improving drug solubility and bioavailability.
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